
2-Chloro-6-(trifluoromethyl)quinoxaline
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H4ClF3N2It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a quinoxaline ring, which imparts distinct reactivity and stability to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out under high temperatures and in the presence of strong acid catalysts . Another method involves the use of transition-metal-free catalysis, which offers a greener and more sustainable approach to synthesizing quinoxaline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Applications De Recherche Scientifique
Antimicrobial Activity
Quinoxaline derivatives, including 2-Chloro-6-(trifluoromethyl)quinoxaline, have demonstrated significant antimicrobial properties. Studies show that these compounds exhibit inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research indicates that certain quinoxaline derivatives can effectively inhibit the growth of Mycobacterium tuberculosis and other pathogens at low concentrations .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
This compound | Mycobacterium smegmatis | 6.25 |
Other quinoxaline derivatives | Staphylococcus aureus | 12.5 |
Antitumor Activity
The compound has been evaluated for its antitumor effects across various cancer cell lines. In vitro studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, particularly in hepatocellular carcinoma lines like SMMC-7721 . This mechanism is crucial for developing new anticancer therapies.
Cell Line | IC50 (µM) | Effect |
---|---|---|
SMMC-7721 | >100 | Induces apoptosis |
MV4-11 (AML) | 0.5 | Growth inhibition |
Antiviral Activity
Research has indicated that quinoxaline derivatives possess antiviral properties, particularly against herpes viruses. For example, a study highlighted the ability of certain quinoxalines to inhibit the replication of herpes simplex virus type 1 at effective concentrations .
Virus | Inhibition Concentration (mM) |
---|---|
Herpes Simplex Virus Type 1 | 1–5 |
Cytomegalovirus | 1–10 |
Case Study 1: Anticancer Efficacy
A notable case study involved testing various quinoxaline derivatives against multiple cancer cell lines. The results demonstrated that compounds containing the trifluoromethyl group exhibited enhanced potency compared to their non-fluorinated counterparts. Specifically, this compound showed promising results in inhibiting tumor growth in vitro .
Case Study 2: Antimycobacterial Activity
Another significant study focused on the antimycobacterial effects of quinoxaline derivatives against Mycobacterium tuberculosis. Researchers found that specific derivatives had a favorable structure-activity relationship, leading to potent activity against drug-resistant strains . The findings suggest potential for developing new treatments for tuberculosis using this scaffold.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, quinoxaline derivatives have been shown to inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Comparison: 2-Chloro-6-(trifluoromethyl)quinoxaline is unique due to the presence of both a chloro group and a trifluoromethyl group on the quinoxaline ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other quinoxaline derivatives . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, which can improve its bioavailability and efficacy in biological applications .
Activité Biologique
2-Chloro-6-(trifluoromethyl)quinoxaline is a fluorinated quinoxaline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a chloro and trifluoromethyl group, which significantly influences its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is often performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, confirming the presence of the expected functional groups and structural integrity.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. For instance, a comparative study highlighted that certain synthesized quinoxaline derivatives displayed IC50 values ranging from 0.01 to 0.06 μg/mL against human breast cancer cell lines (MCF7), indicating potent anticancer activity compared to doxorubicin, a standard chemotherapeutic agent .
Table 1: Cytotoxicity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (μg/mL) | Cytotoxicity Level |
---|---|---|---|
This compound | MCF7 | 0.01 - 0.06 | Highly Active |
Doxorubicin | MCF7 | Reference | Standard Control |
Other Quinoxaline Derivatives | Various | >100 | Non-Cytotoxic |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial growth, which has been attributed to its ability to interact with bacterial enzymes and disrupt cellular processes .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Inhibitory |
Escherichia coli | Moderate Inhibition |
Pseudomonas aeruginosa | Weak Inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- DNA Interaction : Some studies suggest that quinoxalines can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress in cells, promoting apoptosis in cancer cells.
Case Studies
A notable case study involved the evaluation of various quinoxaline derivatives, including this compound, against multiple cancer cell lines. The findings indicated a strong correlation between structural modifications and biological activity, emphasizing the role of halogen substituents in enhancing anticancer efficacy .
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWPBJJCLWQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393523 | |
Record name | 2-chloro-6-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41213-32-5 | |
Record name | 2-chloro-6-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.